>100-Fold Lower Hemolytic Activity Than Melittin Under Identical Assay Conditions
In a direct head-to-head assay using fresh human erythrocytes, anoplin exhibited an HC50 (concentration causing 50% hemolysis) of >200 μM, whereas melittin (the classical membrane-lytic AMP) showed an HC50 of approximately 2 μM under the same conditions [1]. The quantified difference is a hemolytic concentration >100-fold higher for anoplin, indicating dramatically lower toxicity to human red blood cells.
| Evidence Dimension | Hemolytic activity (HC50) |
|---|---|
| Target Compound Data | >200 μM |
| Comparator Or Baseline | Melittin: ~2 μM |
| Quantified Difference | >100-fold higher HC50 for anoplin (i.e., much less hemolytic) |
| Conditions | Fresh human erythrocytes, 37°C, 1 hour incubation, spectrophotometric measurement of hemoglobin release. |
Why This Matters
For procurement or selection in therapeutic or ex vivo applications, anoplin provides a safety margin that is two orders of magnitude superior to melittin, reducing the risk of off-target host cell lysis.
- [1] Konno K, Hisada M, Fontana R, Lorenzi CC, Naoki H, Itagaki Y, Miwa A, Kawai N, Nakata Y, Yasuhara T, Rüker F, Aerni P, Hider RC. Anoplin, a novel antimicrobial peptide from the venom of the solitary wasp Anoplius samariensis. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology. 2001;1550(1):70-80. View Source
